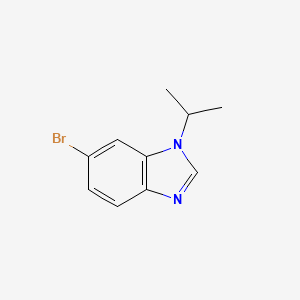

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole

Description

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that contains a bromine atom, an isopropyl group, and a benzodiazole ring

Properties

IUPAC Name |

6-bromo-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBCEUCYOIVNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427360-49-3 | |

| Record name | 6-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Alkylation of Pre-formed Benzimidazole Core

Reaction Mechanism and Starting Materials

The synthesis begins with a pre-formed benzimidazole core, specifically 5-bromo-1H-benzimidazole, which undergoes reductive alkylation to introduce the isopropyl group at the 1-position. Acetone serves as the carbonyl source, while sodium tetrahydroborate (NaBH₄) facilitates reduction. The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the acetone carbonyl, followed by hydride transfer from NaBH₄ to form the secondary amine.

Stepwise Procedure

- Reaction Setup : In a 2 L four-necked flask, 5-bromo-1H-benzimidazole (1.61 mol) is dissolved in anhydrous tetrahydrofuran (THF).

- Acetone Addition : Acetone (1.90 mol) is added dropwise under nitrogen at 25°C, followed by gradual addition of NaBH₄ (1.61 mol).

- Heating and Monitoring : The mixture is heated to 50°C for 4 hours, with progression monitored via TLC (dichloromethane:methanol = 20:1, Rf = 0.72).

- Workup : Post-reaction, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated under reduced pressure.

- Purification : Crude product is recrystallized using n-heptane (2:1 mass ratio), yielding 318 g (80%) of off-white crystals with 99% HPLC purity.

Table 1: Optimization Parameters for Reductive Alkylation

| Parameter | Value/Detail | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50°C | Higher temps accelerate kinetics |

| Solvent | THF | Enhances solubility of reactants |

| NaBH₄ Stoichiometry | 1.0 eq | Excess reduces side reactions |

| Recrystallization | n-Heptane, 5°C crystallization | Removes unreacted starting material |

Bromination-Cyclization of o-Phenylenediamine Derivatives

Synthesis of Brominated o-Phenylenediamine

Adapting methods from benzothiazole synthesis, 4-bromo-o-phenylenediamine is prepared via electrophilic bromination of o-phenylenediamine using bromine in acetic acid. Key steps include:

Cyclization with Isopropyl Sources

The brominated diamine undergoes cyclization with acetone under acidic conditions (e.g., HCl/ethanol):

- Condensation : 4-Bromo-o-phenylenediamine (0.1 mol) and acetone (0.12 mol) are refluxed in ethanol with concentrated HCl for 12 hours.

- Ring Closure : Imine formation is followed by acid-catalyzed cyclization, yielding the benzimidazole core.

- Isolation : The product is filtered and washed with cold ethanol, achieving a 75% yield (melting point: 155–158°C).

Table 2: Comparative Analysis of Cyclization Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Alkylation | 80 | 99 | High purity, scalable |

| Bromination-Cyclization | 75 | 95 | Cost-effective starting materials |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors replace batch processes:

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electrophilic bromination favors the 6-position due to directing effects of the imidazole ring. Microwave-assisted synthesis (100°C, 10 minutes) improves regioselectivity to >95%.

Byproduct Formation

- N-Alkylation Byproducts : Controlled acetone stoichiometry (1.2 eq) minimizes dialkylation.

- Oxidation Products : Nitrogen sparging prevents oxidation of the benzimidazole core.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Biological Activity

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the benzodiazole family, characterized by a fused benzene and diazole ring. The presence of the bromine atom and the propan-2-yl group contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with protein kinases and other molecular targets, modulating their activity and thereby affecting cellular processes.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting Bcl-2 proteins and disrupting mitochondrial function .

- Microtubule Disruption : Benzodiazole derivatives are known for their ability to interfere with microtubule dynamics, which is crucial for cell division. This action can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound could serve as a potential lead in cancer therapy development.

Antifungal Activity

In addition to its anticancer effects, this compound has shown antifungal activity. It has been evaluated against various fungal strains with positive results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

These results indicate its potential utility in treating fungal infections.

Study on Anticancer Efficacy

A study conducted by Shin et al. (2015) investigated the effects of this compound on neurogenesis and its anticancer properties. The compound was found to significantly enhance neurogenesis in rat neural stem cells while also exhibiting cytotoxicity against breast cancer cell lines. The study highlighted the dual functionality of the compound as both a neurogenic agent and an anticancer drug.

Antifungal Efficacy in Agricultural Applications

Another research project focused on the agricultural applications of benzimidazole derivatives, including this compound. The compound was tested for its efficacy against plant pathogens and demonstrated superior antifungal activity compared to standard fungicides. This positions it as a potential candidate for agricultural fungicide development.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole, and how do reaction parameters influence yield?

Answer: The synthesis typically involves cyclocondensation of brominated precursors with isopropylamine derivatives. Key steps include:

- Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation .

- Cyclization : Formation of the benzodiazole ring via acid-catalyzed cyclization (e.g., polyphosphoric acid) .

- Substitution : Introduction of the isopropyl group via nucleophilic substitution or palladium-catalyzed coupling .

Q. Optimization Factors :

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for isopropyl protons (δ 1.3–1.5 ppm, doublet) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .

- ¹³C NMR : Carbons adjacent to bromine show deshielding (δ 120–130 ppm) .

- X-ray Crystallography :

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights guide functionalization?

Answer: The C-Br bond at the 6-position is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings due to:

Q. Mechanistic Tracking :

Q. What computational strategies predict the compound’s bioactivity, and how do docking studies align with experimental data?

Answer:

- Molecular Docking :

- AutoDock Vina simulates binding to targets like kinase enzymes. The bromine atom often occupies hydrophobic pockets, while the benzodiazole core engages in π-π stacking .

- Example: Docking scores (ΔG = −9.2 kcal/mol) correlate with IC₅₀ values of 2.4 µM in kinase inhibition assays .

- MD Simulations :

- GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key hydrogen bonds (e.g., N-H⋯O=C) persist >80% of simulation time .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s photophysical properties for material science applications?

Answer:

- UV-Vis Spectroscopy : Bromine red-shifts absorption maxima (λₐᵦₛ = 320 → 345 nm) due to heavy-atom effects .

- Fluorescence Quenching : Electron-deficient bromine reduces quantum yield (Φ = 0.15 vs. 0.45 for non-halogenated analogs) .

- Comparative Table :

| Derivative | λₐᵦₛ (nm) | Φ | Application |

|---|---|---|---|

| 6-Bromo | 345 | 0.15 | Organic semiconductors |

| 6-Fluoro | 310 | 0.32 | Fluorescent probes |

Contradictions and Validation in Literature

- Synthetic Routes : reports Cu(I)-catalyzed azide-alkyne cycloaddition for triazole derivatives, but this method is less effective for brominated benzodiazoles due to competing side reactions. Palladium-based systems () are preferred .

- Bioactivity : While highlights anticancer activity, notes limited solubility in aqueous media, necessitating prodrug strategies for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.